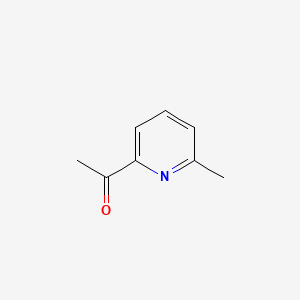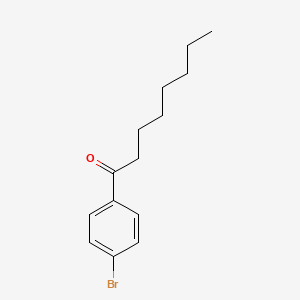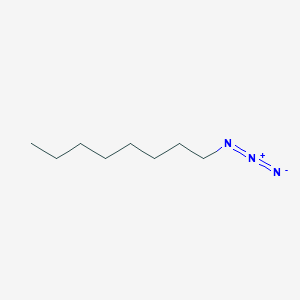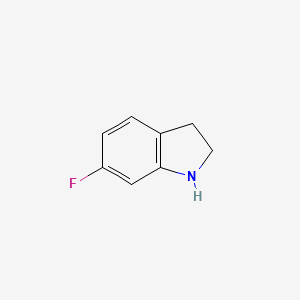
6-Fluoroindoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated indolines, including 6-fluoroindoline, often involves the introduction of fluorine or fluorinated groups into the indoline framework. For example, a highly diastereoselective organocatalytic reaction for the synthesis of fluorinated 3,3'-bisindolines using 3-fluorooxindoles demonstrates the complexity and specificity of reactions required to introduce fluorine atoms into indoline derivatives (Balaraman, Ding, & Wolf, 2017). Another example is the stereoselective synthesis of fluorinated isoindolines through palladium-catalyzed carbonylative amination of enantioenriched benzylic carbamates, highlighting advanced synthetic methodologies for constructing fluorinated indoline scaffolds (Barrio, Ibáñez, Herrera, Román, Catalán, & Fustero, 2015).
Molecular Structure Analysis
The molecular structure of 6-fluoroindoline, like other fluorinated indolines, is characterized by the presence of a fluorine atom that significantly influences its electronic and steric properties. Studies on the crystal engineering of fluorinated isoquinolines provide insights into the impact of fluorine substitution on molecular conformation and intermolecular interactions, which can be extrapolated to understand the structural aspects of 6-fluoroindoline (Choudhury & Row, 2006).
Chemical Reactions and Properties
6-Fluoroindoline participates in various chemical reactions, leveraging the reactivity of the fluorine atom and the indoline framework. For instance, the synthesis and reactions of fluorinated indoles, including modifications at the 6-position, have been explored for developing new biologically active compounds, indicating the versatility of 6-fluoroindoline in chemical transformations (Joshi, Pathak, & Chaturvedi, 1985).
Applications De Recherche Scientifique
Application
6-Fluoroindoline is used in the synthesis of novel fluorinated indole derivatives . These compounds are of interest in the research areas of pharmaceuticals, polymers, and agro-chemicals due to the unique properties of fluorine atoms, such as the highest electro-negativity, the relatively close size to a hydrogen atom, and increased oxidative, hydrolytic, and thermal stability .
Method of Application
A simple microwave-assisted synthesis of novel fluorinated indole derivatives has been developed by the reaction of 5-fluoroindoline-2,3-dione with various anilines . The reaction could be conducted using readily available substrates within short periods of 9–15 min under microwave irradiation with good to excellent yields of the product (64–92%) . This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy 2 Cl 2) combination .
Results or Outcomes
The microwave-assisted synthesis has demonstrated to be an extremely powerful tool because several synthetic transformations and bond-forming steps can be carried out in a single pot . Thereby, minimal chemical waste, time saving, and operational simplicity are suited to the increased demands of industry .
Tryptophan Dioxygenase Inhibitors
6-Fluoroindoline may be used in the preparation of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is an enzyme that plays a crucial role in the metabolism of the amino acid tryptophan. Inhibitors of this enzyme are being researched for their potential therapeutic applications in various diseases, including cancer .
Pyridyl-ethenyl-indoles as Potential Anticancer Immunomodulators
6-Fluoroindoline can also be used in the synthesis of pyridyl-ethenyl-indoles . These compounds are being studied for their potential as anticancer immunomodulators.
Antibacterial Agents
6-Fluoroindoline can be used in the synthesis of antibacterial agents . The unique properties of fluorine atoms can enhance the effectiveness of these agents .
Antifungal Agents
6-Fluoroindoline is also used in the preparation of antifungal agents . These compounds can be used to treat a variety of fungal infections .
Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors
6-Fluoroindoline may be used in the synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors . These inhibitors are used for the management of hyperglycemia in diabetes .
Safety And Hazards
6-Fluoroindoline is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and actions to take if exposure occurs .
Propriétés
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNKUULIMDAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293700 | |
| Record name | 6-Fluoroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroindoline | |
CAS RN |
2343-23-9 | |
| Record name | 2343-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoroindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

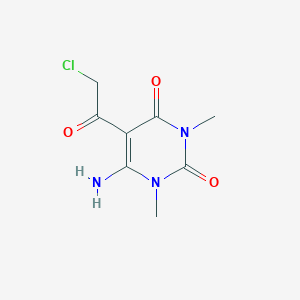
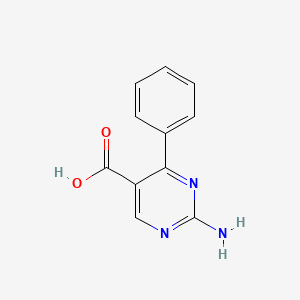
![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)
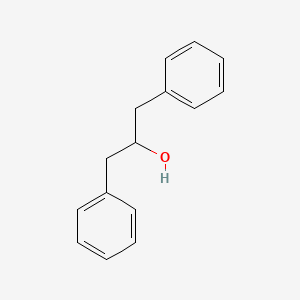

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)
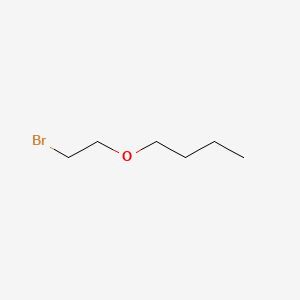
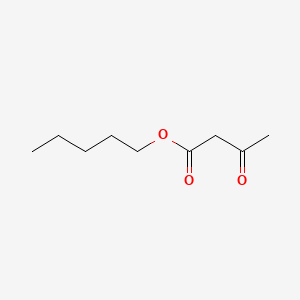
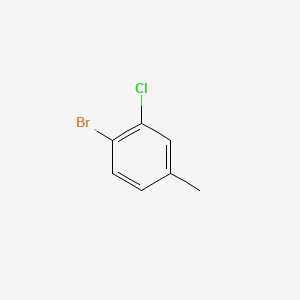
![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)
![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)
